AC-186

Description

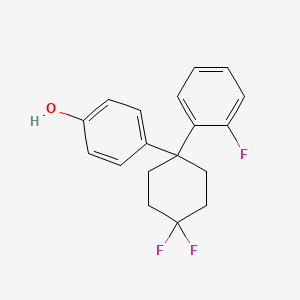

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c19-16-4-2-1-3-15(16)17(9-11-18(20,21)12-10-17)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMUKSLNDJOZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AC-186

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the molecular mechanism of action of AC-186, a selective non-steroidal estrogen receptor β (ERβ) agonist. It synthesizes preclinical findings to provide a comprehensive overview of its signaling pathways, pharmacological activity, and the experimental basis for its observed effects.

Core Mechanism of Action

This compound is a synthetic small-molecule inhibitor that demonstrates high selectivity as an agonist for Estrogen Receptor β (ERβ).[1][2] Its primary mechanism of action revolves around the modulation of inflammatory responses and providing neuroprotection, positioning it as a compound of interest for neurodegenerative and inflammatory conditions.[3][4][5] The biological effects of this compound are predominantly mediated through its interaction with ERβ, leading to the downstream regulation of key inflammatory signaling pathways.

The compound competitively binds to the active site of ERβ, initiating a cascade of events that culminate in the inhibition of pro-inflammatory gene expression. This is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This compound has been shown to decrease the phosphorylation of p65 and IκBα, as well as the acetylation of p65, which are crucial steps in the activation of NF-κB. By inhibiting these processes, this compound effectively blocks the DNA binding and transcriptional activity of NF-κB.

Furthermore, in specific cellular contexts, this compound has been demonstrated to inhibit the NLRP3/caspase-1/IL-1β activation pathway, suggesting a broader anti-inflammatory profile. The agonistic effect of this compound on ERβ is fundamental to its anti-inflammatory activity, as confirmed by experiments showing a reversal of its effects in the presence of ER antagonists or through ERβ siRNA knockdown.

In addition to its anti-inflammatory properties, this compound exhibits neuroprotective effects, which are considered to be a direct consequence of its ability to quell neuroinflammation. Studies in animal models of Parkinson's disease have shown that this compound can prevent motor, cognitive, and sensorimotor deficits, as well as mitigate the loss of dopamine neurons.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Receptor Binding and Potency

| Parameter | Receptor | Value | Species | Reference |

| EC50 | ERβ | 6 nM | Not Specified | |

| EC50 | ERα | 5000 nM | Not Specified |

Table 2: In Vitro Anti-inflammatory Activity

| Cell Line | Stimulant | This compound Concentration | Measured Effect | Reference |

| BV-2 microglia | LPS (100 ng/mL) | 0.65 - 5 µM | Significant reduction in TNFα, IL-6, NO, PGE2, iNOS, and COX-2 | |

| BEAS-2B lung epithelial cells | Poly I:C | 1.25, 2.5, 5 µM | Significant increase in ERE luciferase activity | |

| BEAS-2B lung epithelial cells | Poly I:C | 5 µM | Reversal of TNFα and IL-6 reduction in the presence of ICI 182780 (10 nM) |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

3.1. In Vitro Anti-inflammatory Assay in BV-2 Microglia

-

Cell Line: BV-2 murine microglial cells.

-

Treatment: Cells were pre-treated with this compound at concentrations ranging from 0.65 to 5 µM.

-

Stimulation: Following pre-treatment, cells were stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.

-

Analysis: The levels of various pro-inflammatory mediators and proteins, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), Nitric Oxide (NO), Prostaglandin E2 (PGE2), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2), were evaluated. Western blotting was used to measure the protein levels of phospho-p65, phospho-IκBα, and acetyl-p65. NF-κB DNA binding and luciferase activity were also assessed.

-

ERβ Dependence: To confirm the role of ERβ, experiments were repeated after transfecting the BV-2 cells with ERβ siRNA, which resulted in a loss of the anti-inflammatory activity of this compound.

3.2. In Vitro Neuroprotection Assay

-

Co-culture Model: Activated BV-2 microglia were co-cultured with HT-22 hippocampal neurons.

-

Treatment: The protective effect of this compound was assessed by its ability to inhibit the damage to HT-22 neurons mediated by the activated microglia.

-

Outcome Measure: Neuronal viability and markers of neuronal damage were evaluated.

3.3. Anti-inflammatory Assay in BEAS-2B Lung Epithelial Cells

-

Cell Line: BEAS-2B human bronchial epithelial cells.

-

Stimulation: Cells were stimulated with polyinosinic:polycytidylic acid (poly I:C) to mimic a viral infection-induced inflammatory response.

-

Treatment: this compound was co-administered to assess its effect on the inflammatory cascade.

-

Analysis: The study evaluated the impact of this compound on the NF-κB and NLRP3/caspase-1/IL-1β activation pathways. The secretion of TNFα and IL-6 was measured.

-

ERβ Dependence: The involvement of the estrogen receptor was confirmed by co-administration of the ER antagonist ICI 182780, which reversed the anti-inflammatory effects of this compound.

3.4. In Vivo Parkinson's Disease Rat Model

-

Animal Model: A rat model of Parkinson's disease was induced by bilateral 6-hydroxydopamine lesions of the substantia nigra.

-

Treatment: The selective ERβ agonist this compound was administered to the animals.

-

Behavioral Assessments: The study evaluated the effect of this compound on motor, cognitive, and sensorimotor gating deficits.

-

Histological Analysis: The loss of dopamine neurons in the substantia nigra was quantified to assess the neuroprotective effects of the compound.

-

Gender Specificity: Notably, the neuroprotective benefits of this compound were observed in male but not in female rats.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental setups described.

Caption: Signaling pathway of this compound's anti-inflammatory action via ERβ-mediated inhibition of the NF-κB pathway.

Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound in LPS-stimulated BV-2 microglia.

Caption: Logical relationship illustrating how this compound's ERβ agonism leads to neuroprotection through its anti-inflammatory activity.

References

- 1. AC 186 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen receptor beta agonists(ACADIA) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

AC-186: A Technical Guide to its Estrogen Receptor Beta Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-186 is a non-steroidal small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor Beta (ERβ). This selectivity presents a promising therapeutic avenue for conditions where ERβ activation is desirable without eliciting the proliferative and other effects associated with Estrogen Receptor Alpha (ERα) activation. This technical guide provides a comprehensive overview of the ERβ selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data: Receptor Selectivity Profile

The selectivity of this compound for ERβ over ERα is a key characteristic that defines its pharmacological profile. This selectivity is quantified by comparing its half-maximal effective concentration (EC50) at each receptor subtype. A lower EC50 value indicates a higher potency.

| Compound | ERβ EC50 (nM) | ERα EC50 (nM) | Selectivity Ratio (ERα EC50 / ERβ EC50) |

| This compound | 6[1][2] | 5000[1][2] | ~833-fold |

Table 1: In vitro functional potency and selectivity of this compound at human estrogen receptors.

The data clearly demonstrates that this compound is a highly potent agonist at ERβ and possesses a remarkably high degree of selectivity over ERα.

Experimental Protocols

The determination of the ERβ selectivity of this compound involves two primary types of in vitro assays: functional assays to measure agonist activity (EC50) and binding assays to determine affinity (Ki, though not explicitly found in the provided search results, the methodology is standard).

Functional Selectivity Assessment: Receptor Selection and Amplification Technology (R-SAT) Assay

The EC50 values for this compound were determined using a functional assay known as Receptor Selection and Amplification Technology (R-SAT). This cell-based assay measures the ability of a compound to activate a specific receptor and induce a cellular response, in this case, cell proliferation.

Principle:

The R-SAT assay utilizes cells that are engineered to proliferate in response to the activation of a specific, exogenously expressed receptor. When a mixed population of cells, each expressing a different receptor, is treated with a ligand, only the cells expressing the receptor that is activated by the ligand will proliferate. This selective amplification allows for the quantification of receptor-specific agonist activity.

Methodology (Representative Protocol):

-

Cell Culture and Transfection:

-

Mammalian cells (e.g., CHO or HEK293) are cultured under standard conditions.

-

Cells are transiently transfected with expression vectors encoding either human ERα or human ERβ. A selectable marker is often co-transfected.

-

-

Compound Treatment:

-

Transfected cells are seeded into multi-well plates.

-

A serial dilution of this compound is prepared, typically ranging from picomolar to micromolar concentrations.

-

The cells are treated with the various concentrations of this compound. A vehicle control (e.g., DMSO) and a known pan-estrogen agonist (e.g., 17β-estradiol) are included as controls.

-

-

Incubation and Cell Proliferation:

-

The treated cells are incubated for a period sufficient to allow for receptor activation and subsequent cell proliferation (typically 3-5 days).

-

-

Quantification of Cell Viability/Proliferation:

-

Cell viability or proliferation is assessed using a standard method, such as the addition of a metabolic dye (e.g., MTT, MTS) or a fluorescent DNA-binding dye (e.g., CyQUANT).

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The data is normalized to the vehicle control.

-

A dose-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.

-

The EC50 value, the concentration of this compound that produces 50% of the maximal response, is calculated using non-linear regression analysis (e.g., four-parameter logistic fit).

-

Binding Affinity Determination: Competitive Radioligand Binding Assay

While specific binding affinity data (Ki) for this compound was not found, a standard competitive radioligand binding assay would be employed to determine this. This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor.

Principle:

This assay is based on the competition between a radiolabeled ligand with high affinity for the receptor and an unlabeled test compound. The amount of radiolabeled ligand that is displaced is proportional to the affinity of the test compound for the receptor.

Methodology (Representative Protocol):

-

Receptor Preparation:

-

Prepare a source of ERα and ERβ. This can be in the form of purified recombinant receptor protein or cell membrane preparations from cells overexpressing the respective receptors.

-

-

Assay Setup:

-

In a multi-well plate, combine the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-17β-estradiol).

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

-

Quantification of Radioactivity:

-

The radioactivity on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: this compound mediated ERβ signaling pathway.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for the R-SAT functional assay.

Conclusion

This compound is a potent and highly selective agonist for the Estrogen Receptor Beta. Its approximately 833-fold greater potency at ERβ compared to ERα, as determined by functional assays, underscores its potential as a selective pharmacological tool and therapeutic agent. The experimental protocols outlined in this guide provide a framework for the robust characterization of such selective compounds, enabling further research into the therapeutic applications of targeted ERβ modulation.

References

AC-186: A Technical Whitepaper on the Discovery and Synthesis of a Selective Estrogen Receptor β Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-186, chemically known as 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, is a potent and selective nonsteroidal estrogen receptor β (ERβ) agonist. Developed by ACADIA Pharmaceuticals, this small molecule has demonstrated significant neuroprotective potential in preclinical models of neurodegenerative diseases, most notably Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and preclinical data. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Discovery and Rationale

The discovery of this compound emerged from a lead discovery program at ACADIA Pharmaceuticals aimed at developing selective ERβ agonists for the treatment of central nervous system (CNS) disorders. The rationale for targeting ERβ stems from the growing body of evidence suggesting its crucial role in neuronal function and neuroprotection, distinct from the effects of estrogen receptor α (ERα). Activation of ERα is associated with feminizing effects and an increased risk of certain cancers, making ERβ a more desirable therapeutic target for chronic treatment in both men and women.[1]

This compound was identified as a lead candidate from a class of diverse compounds based on its stability in human liver microsomes and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] It was selected for further development due to its high potency and selectivity for ERβ over ERα, coupled with its potential for alternative routes of administration, such as buccal/sublingual, which is advantageous for patient populations with swallowing difficulties.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed by ACADIA Pharmaceuticals, the chemical structure, 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, suggests a plausible synthetic route based on established organic chemistry principles. A brief description on ChemicalBook suggests a reaction involving "AD033-2" and phenol with boron trifluoride phosphoric acid.

Hypothesized Synthetic Workflow:

The synthesis would likely involve the construction of the difluorocyclohexyl core and subsequent coupling with the fluorophenyl and hydroxyphenyl moieties. A potential logical workflow is outlined below.

Caption: A logical workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | [2] |

| CAS Number | 1421854-16-1 | [2] |

| Molecular Formula | C18H17F3O | |

| Molecular Weight | 306.32 g/mol | |

| Purity | ≥98% (HPLC) |

Biological Activity and Mechanism of Action

This compound is a potent and highly selective agonist for the estrogen receptor β (ERβ). Its mechanism of action is centered on the activation of this nuclear hormone receptor, which in turn modulates gene expression and cellular signaling pathways involved in neuroprotection and anti-inflammatory responses.

Receptor Selectivity

The selectivity of this compound for ERβ over ERα is a key feature of its pharmacological profile. This selectivity minimizes the risk of ERα-mediated side effects.

| Receptor | EC50 (nM) | Reference |

| ERβ | 6 | |

| ERα | 5000 |

Signaling Pathways

The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways downstream of ERβ activation. These include the stabilization of mitochondria, protection against oxidative stress, and modulation of inflammatory responses.

Caption: Signaling pathway activated by this compound.

Preclinical Data

The primary publicly available preclinical data for this compound comes from a study evaluating its efficacy in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) lesions.

Pharmacokinetics

Pharmacokinetic studies in rats demonstrated the bioavailability of this compound through different routes of administration.

| Administration Route | Bioavailability (%) | Reference |

| Oral | ~8 | |

| Sublingual | 79 |

An in vitro Caco-2 permeability assay showed an efflux ratio of less than 2, indicating that this compound is not a significant substrate for efflux transporters like P-glycoprotein.

Neuroprotection in a Parkinson's Disease Model

In a rat model of Parkinson's disease, this compound demonstrated gender-specific neuroprotective effects. Treatment with this compound in male rats prevented motor, cognitive, and sensorimotor gating deficits and mitigated the loss of dopamine neurons in the substantia nigra. Notably, these protective effects were not observed in female rats.

Anti-inflammatory Effects

The neuroprotective effects of this compound are associated with its anti-inflammatory properties. In the 6-OHDA lesion model, this compound treatment prevented the increase in the pro-inflammatory cytokine TNFα in both the brain and peripheral blood mononuclear cells (PBMCs).

Experimental Protocols

In Vivo Parkinson's Disease Model

-

Animal Model: Male and female Sprague-Dawley rats.

-

Lesion Induction: Bilateral stereotaxic injections of 6-hydroxydopamine (6-OHDA) into the substantia nigra pars compacta (SNpc).

-

Drug Administration: this compound administered subcutaneously.

-

Behavioral Assessments:

-

Motor Function: Spontaneous locomotor activity, cylinder test for forelimb akinesia.

-

Cognitive Function: Novel object recognition test.

-

Sensorimotor Gating: Prepulse inhibition of the acoustic startle response.

-

-

Immunohistochemistry: Tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron survival in the SNpc and striatum.

In Vitro Caco-2 Permeability Assay

-

Cell Line: Caco-2 human colon adenocarcinoma cells.

-

Method: Cells are seeded on Transwell inserts and allowed to differentiate into a polarized monolayer. This compound is added to either the apical or basolateral side, and its transport to the opposite side is measured over time using LC-MS/MS.

-

Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.

Cytokine Measurement

-

Sample Types: Brain tissue homogenates and peripheral blood mononuclear cells (PBMCs).

-

Method: Enzyme-linked immunosorbent assay (ELISA) for the quantification of tumor necrosis factor-alpha (TNFα) and monocyte chemotactic protein-1 (MCP-1).

Experimental Workflow for Preclinical Evaluation:

Caption: A workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a promising, selective ERβ agonist with demonstrated neuroprotective and anti-inflammatory effects in a preclinical model of Parkinson's disease. Its high selectivity for ERβ and favorable pharmacokinetic profile make it an attractive candidate for further development for the treatment of neurodegenerative disorders. The observed gender-specific effects warrant further investigation to understand the underlying mechanisms and potential implications for clinical development. Future studies should focus on elucidating the detailed molecular mechanisms of this compound-mediated neuroprotection and evaluating its efficacy in other models of neurodegeneration and neuroinflammation. The development of a detailed and scalable synthetic process will also be critical for its advancement into clinical trials.

References

AC-186: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-186 is a potent and selective non-steroidal agonist for the Estrogen Receptor β (ERβ). Its selectivity for ERβ over ERα suggests a potential for therapeutic applications with a reduced risk of estrogen-related side effects commonly associated with non-selective estrogen receptor modulation. Preclinical studies have demonstrated its neuroprotective effects in models of Parkinson's disease, and it has been investigated for its potential in Alzheimer's disease and chemotherapy-induced neuropathic pain. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, available pharmacokinetic data, and details of its application in various experimental models.

Core Pharmacological Profile

This compound is distinguished by its high selectivity as an agonist for the Estrogen Receptor β (ERβ). This selectivity is a key feature of its pharmacological profile, offering the potential for targeted therapeutic effects while minimizing off-target effects associated with Estrogen Receptor α (ERα) activation.

Quantitative Efficacy Data

The potency and selectivity of this compound have been quantified through in vitro assays, demonstrating its preferential activation of ERβ.

| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |

| EC50 | 6 nM | 5000 nM | ~833-fold | [1] |

Pharmacokinetic Properties

Pharmacokinetic studies in animal models have provided initial insights into the absorption and bioavailability of this compound.

| Species | Route of Administration | Bioavailability | Reference |

| Rat | Oral | ~8% | [2] |

| Rat | Sublingual | 79% | [2] |

| Dog | Buccal | 44% | [2] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in rats are not consistently reported in the available literature.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of Estrogen Receptor β (ERβ). Upon binding, it is proposed to initiate a signaling cascade that includes the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.

Putative Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, leading to its anti-inflammatory and neuroprotective effects.

Caption: Putative signaling pathway of this compound via ERβ and inhibition of the NF-κB pathway.

Experimental Protocols in Preclinical Models

This compound has been evaluated in several preclinical models of neurodegenerative diseases and neuropathic pain. While specific, detailed protocols for this compound administration and endpoint analysis are not fully available in the public domain, this section outlines the general methodologies employed in these models.

Parkinson's Disease Model

This compound has demonstrated gender-specific neuroprotective effects in a rat model of Parkinson's disease.[1]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Parkinsonism: Bilateral stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra.

-

This compound Administration: While the precise dosing regimen in all studies is not detailed, one study mentions a subcutaneous dose of 10 mg/kg.

-

Behavioral Assessments:

-

Motor Function: Assessed using tests such as the rotarod test to measure motor coordination and balance.

-

Cognitive Function: Evaluated through tasks like the novel object recognition test.

-

-

Biochemical and Histological Analysis:

-

Dopaminergic Neuron Loss: Quantification of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra via immunohistochemistry.

-

Inflammatory Markers: Measurement of pro-inflammatory cytokines such as TNFα in brain tissue or peripheral blood mononuclear cells (PBMCs).

-

Alzheimer's Disease Model

This compound has been studied in the 3xTg-AD mouse model of Alzheimer's disease, which develops both amyloid-β (Aβ) plaques and neurofibrillary tangles.

-

Animal Model: 3xTg-AD mice, which harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V).

-

This compound Administration: The specific dosing, route, and duration of treatment with this compound in this model are not detailed in the available literature.

-

General Behavioral Assessments for AD Models:

-

Spatial Learning and Memory: Assessed using the Morris water maze or radial arm water maze.

-

Contextual Fear Conditioning: To evaluate fear-associated learning and memory.

-

-

General Pathological and Biochemical Analysis for AD Models:

-

Aβ Plaque Load: Quantification of Aβ plaques in the hippocampus and cortex using immunohistochemistry (e.g., with antibodies like 6E10).

-

Aβ Levels: Measurement of soluble and insoluble Aβ40 and Aβ42 levels using ELISA.

-

Tau Pathology: Assessment of hyperphosphorylated tau using specific antibodies (e.g., AT8).

-

Chemotherapy-Induced Neuropathic Pain Model

The efficacy of ERβ agonists, including compounds structurally related to this compound, has been explored in models of chemotherapy-induced peripheral neuropathy (CIPN).

-

Animal Model: Typically male Sprague-Dawley rats.

-

Induction of Neuropathy: Intraperitoneal injections of a chemotherapeutic agent, commonly paclitaxel (e.g., 2 mg/kg on alternate days for four doses).

-

This compound Administration: The specific treatment protocol for this compound in a paclitaxel-induced neuropathy model is not available in the reviewed literature.

-

General Behavioral Assessments for Neuropathic Pain:

-

Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious stimulus.

-

Thermal Hyperalgesia: Assessed using a plantar test (Hargreaves apparatus) to measure the latency to withdraw from a heat source.

-

Cold Allodynia: Evaluated by measuring the response to a drop of acetone applied to the paw.

-

-

General Experimental Workflow for CIPN Studies:

References

An In-depth Technical Guide to AC-186: A Selective Estrogen Receptor-β Agonist

COMPOUND DESIGNATION: AC-186 CHEMICAL NAME: 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol CAS NUMBER: 1421854-16-1

Executive Summary

This compound is a novel, non-steroidal, selective estrogen receptor-β (ERβ) agonist that has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its mechanism of action is centered on the selective activation of ERβ, a nuclear hormone receptor subtype that is increasingly recognized for its role in neuroprotection and the modulation of inflammatory responses within the central nervous system.[1][3] By exhibiting high selectivity for ERβ over ERα, this compound is positioned as a potentially safer therapeutic agent for chronic use in both males and females, avoiding the undesirable side effects associated with non-selective estrogen therapies.[1] Preclinical studies have highlighted its ability to mitigate neuronal loss, reduce neuroinflammation, and improve motor and cognitive functions in a gender-specific manner. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, experimental protocols from key studies, and the putative signaling pathways through which it exerts its effects.

Pharmacological Profile

This compound is characterized by its high affinity and functional selectivity for ERβ. This selectivity is a key attribute, as the activation of ERα is associated with many of the hormonal side effects of traditional estrogen-based therapies.

Quantitative Pharmacological Data

| Parameter | Value | Receptor/System | Notes |

| EC50 | 6 nM | Estrogen Receptor β (ERβ) | Functional assay (Receptor Selection and Amplification Technology, R-SAT). |

| EC50 | 5000 nM | Estrogen Receptor α (ERα) | Functional assay (Receptor Selection and Amplification Technology, R-SAT). |

| Selectivity Ratio (ERα/ERβ) | ~833-fold | Calculated from EC50 values. | |

| Oral Bioavailability (Rat) | ~8% | ||

| Sublingual Bioavailability (Rat) | 79% | Correlates with exposures from subcutaneous administration. | |

| Buccal Bioavailability (Dog) | 44% | Considered a more predictive model for human buccal absorption. | |

| Caco-2 Permeability (Apical-Basolateral) | 27.9 x 10⁻⁶ cm/s | Caco-2 cell monolayer | High permeability classification. |

| Caco-2 Permeability (Basolateral-Apical) | 40.4 x 10⁻⁶ cm/s | Caco-2 cell monolayer | |

| Efflux Ratio | 1.45 | Caco-2 cell monolayer | A ratio < 2 suggests it is not a substrate for major efflux proteins. |

Preclinical Efficacy in a Parkinson's Disease Model

This compound has been evaluated in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, a well-established paradigm for studying dopaminergic neurodegeneration.

Neuroprotective and Anti-Inflammatory Effects

In male rats, treatment with this compound demonstrated significant neuroprotective effects. Key findings include the mitigation of dopamine neuron loss in the substantia nigra and the protection of dopaminergic terminals in the striatum. This neuroprotection was associated with a reduction in key inflammatory markers.

| Marker | Effect of this compound Treatment | Tissue/Cell Type | Notes |

| Tumor Necrosis Factor α (TNFα) | Prevented 6-OHDA-induced increase | Brain and Peripheral Blood Mononuclear Cells (PBMCs) | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | No significant effect on elevated levels in PBMCs at day 7 | Peripheral Blood Mononuclear Cells (PBMCs) | Not elevated in brain homogenates at day 14. |

| Interleukin-6 (IL-6) | Not detectable | Brain and PBMCs | Levels were not elevated by 6-OHDA in this model. |

| Interleukin-1β (IL-1β) | Not detectable | Brain and PBMCs | Levels were not elevated by 6-OHDA in this model. |

Interestingly, the neuroprotective effects of this compound were observed in male but not female rats in this specific model, suggesting a gender-differentiated pharmacological profile. Furthermore, the non-selective estrogen receptor agonist 17β-estradiol did not confer the same neuroprotective benefits in male rats, underscoring the potential advantages of a selective ERβ agonist.

Experimental Protocols

The following are generalized methodologies for key experiments conducted to evaluate this compound.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Animal Model: Male Sprague-Dawley rats were used for the gender-specific efficacy studies.

-

Lesioning Procedure: Bilateral injections of the neurotoxin 6-hydroxydopamine were administered into the substantia nigra pars compacta (SNpc) to induce the degeneration of dopamine neurons.

-

Treatment: this compound was administered subcutaneously at a dose of 10 mg/kg. Treatment was initiated prior to the 6-OHDA lesioning.

-

Behavioral Assessments: A battery of tests was performed to assess motor, cognitive, and sensorimotor gating deficits. These included spontaneous locomotor activity, rotarod performance for motor coordination, novel object recognition for cognitive function, and prepulse inhibition of acoustic startle for sensorimotor gating.

-

Immunohistochemistry: Post-mortem brain tissue was analyzed to quantify the extent of neuroprotection. This involved staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in both the SNpc and the striatum to assess cell counts, cell size, and the density of dopaminergic fibers.

Inflammatory Marker Analysis

-

Sample Collection: Brain tissue homogenates and peripheral blood mononuclear cells (PBMCs) were collected from sham-operated, 6-OHDA lesioned, and this compound-treated animals.

-

Assay: Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of pro-inflammatory cytokines, including TNFα, MCP-1, IL-6, and IL-1β, in the collected samples.

Signaling Pathways and Mechanism of Action

The neuroprotective and anti-inflammatory effects of this compound are believed to be mediated through the activation of ERβ and the subsequent modulation of intracellular signaling cascades.

Proposed Anti-Inflammatory Signaling Pathway

The activation of ERβ by this compound in glial cells, such as microglia, is proposed to inhibit the transcription factor NF-κB. This, in turn, is thought to suppress the expression of components of the NLRP3 inflammasome, a key protein complex involved in the inflammatory response and the production of pro-inflammatory cytokines like IL-1β.

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a structured workflow, moving from in vitro characterization to in vivo efficacy studies in an animal model of Parkinson's disease.

Conclusion

This compound is a highly selective ERβ agonist with a promising preclinical profile for the treatment of neurodegenerative disorders such as Parkinson's disease. Its ability to confer neuroprotection and reduce neuroinflammation in a gender-specific manner, coupled with favorable pharmacokinetic properties for non-oral administration, makes it a compelling candidate for further development. The distinct mechanistic profile compared to non-selective estrogens highlights the potential for developing safer, more targeted therapies for diseases of the central nervous system. Further research is warranted to fully elucidate its signaling pathways and to translate these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

AC-186: A Selective Estrogen Receptor β Agonist with Neuroprotective Potential

An In-Depth Technical Guide on the Preclinical Research of AC-186

Introduction

This compound is a nonsteroidal, selective estrogen receptor β (ERβ) agonist that has garnered significant interest for its potential neuroprotective effects in the context of neurodegenerative diseases. Research suggests that by selectively targeting ERβ, this compound may offer the therapeutic benefits of estrogen-related pathways in the central nervous system while avoiding the adverse side effects associated with non-selective estrogen receptor activation, particularly those mediated by estrogen receptor α (ERα). This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, efficacy in various experimental models, and the underlying signaling pathways.

Mechanism of Action

The primary mechanism of action for this compound is its agonist activity at the estrogen receptor β (ERβ). Estrogen signaling plays a crucial role in neuroplasticity and cognition, and its protective effects have been linked to the stabilization of mitochondria against oxidative stress.[1] In neurons, estrogen can prevent the initiation of programmed cell death by regulating members of the B-cell lymphoma 2 (Bcl-2) family and by activating the Nrf2-Keap1 antioxidant defense system.[1]

Recent studies have elucidated that the neuroprotective effects of this compound are significantly mediated through its anti-inflammatory properties, particularly by inhibiting neuroinflammation in microglial cells.[2] This is achieved through the modulation of the NF-κB signaling pathway.

Signaling Pathway of this compound in Microglia

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in microglia.

Preclinical Efficacy of this compound

The neuroprotective properties of this compound have been evaluated in both in vitro and in vivo models. These studies have demonstrated its ability to mitigate neuronal damage and inflammation.

In Vitro Studies

In vitro experiments using BV-2 microglial cells and HT-22 neurons have been instrumental in elucidating the anti-inflammatory and neuroprotective effects of this compound.[2][3]

-

Cell Culture: BV-2 microglia and HT-22 neurons are cultured in appropriate media. For co-culture experiments, a transwell system is utilized where BV-2 cells are seeded in the upper chamber and HT-22 neurons in the lower chamber.

-

Treatment: BV-2 cells are pre-treated with varying concentrations of this compound (e.g., 0.625-5 µM) for a specified period.

-

Induction of Inflammation: Neuroinflammation is induced by stimulating the BV-2 cells with lipopolysaccharide (LPS).

-

Analysis of Inflammatory Mediators: The levels of pro-inflammatory mediators such as TNFα, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2) in the culture supernatant are quantified using ELISA and Griess assays.

-

Western Blot Analysis: The protein expression levels of iNOS, COX-2, phospho-p65, and phospho-IκBα are determined by Western blotting.

-

Neuronal Viability Assessment: In co-culture experiments, the viability of HT-22 neurons is assessed using MTT and LDH assays.

The following diagram outlines the general workflow of the in vitro experiments.

The following tables summarize the quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

| Mediator | This compound Concentration (µM) | % Reduction vs. LPS alone |

| TNFα | 5 | Significant (p < 0.05) |

| IL-6 | 5 | Significant (p < 0.05) |

| NO | 1.25 | to 46.5% |

| 2.5 | to 19.3% | |

| 5 | to 9.7% | |

| PGE2 | 5 | Significant (p < 0.01) |

Table 2: Effect of this compound on Pro-inflammatory Protein Expression in LPS-stimulated BV-2 Microglia

| Protein | This compound Concentration (µM) | % Reduction vs. LPS alone |

| iNOS | 0.625 | to 46.5% |

| 1.25 | to 19.3% | |

| 2.5 | to 9.7% | |

| 5 | to 2.4% | |

| COX-2 | 5 | Significant (p < 0.05) |

Table 3: Neuroprotective Effect of this compound in Microglia-Neuron Co-culture

| Assay | Treatment | Outcome |

| LDH Assay | This compound (5 µM) + LPS | Significant reduction in neuronal damage vs. LPS alone (p < 0.01) |

| MTT Assay | This compound (5 µM) + LPS | Significant increase in neuronal viability vs. LPS alone (p < 0.001) |

| TNFα Levels | This compound (5 µM) + LPS | Significant reduction vs. LPS alone (p < 0.0001) |

| IL-6 Levels | This compound (5 µM) + LPS | Significant reduction vs. LPS alone (p < 0.0001) |

In Vivo Studies

The neuroprotective effects of this compound have been investigated in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA).

-

Animal Model: Male and female rats are used. Parkinson's disease is induced by bilateral injection of 6-OHDA into the substantia nigra.

-

Drug Administration: this compound is administered to the rats.

-

Behavioral Testing: A battery of behavioral tests is conducted to assess motor function, cognitive deficits, and sensorimotor gating.

-

Immunohistochemistry: Post-mortem analysis of brain tissue is performed to quantify the loss of dopamine neurons in the substantia nigra, typically by staining for tyrosine hydroxylase.

-

Analysis of Inflammatory Markers: Levels of inflammatory markers such as TNFα and MCP-1 are measured in peripheral blood mononuclear cells (PBMCs) and brain homogenates.

The in vivo studies revealed a gender-specific neuroprotective effect of this compound.

Table 4: Neuroprotective Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease

| Parameter | Animal Group | Outcome with this compound Treatment |

| Motor Deficits | Male Rats | Prevention of deficits |

| Cognitive Deficits | Male Rats | Prevention of deficits |

| Sensorimotor Gating Deficits | Male Rats | Prevention of deficits |

| Dopamine Neuron Loss | Male Rats | Mitigated loss |

| Behavioral Normalization | Female Rats | No evidence of normalization |

| Neuroprotection | Female Rats | No evidence of neuroprotection |

Table 5: Anti-inflammatory Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease

| Inflammatory Marker | Tissue | Effect of 6-OHDA | Effect of this compound Treatment |

| TNFα | Brain | Elevated | Prevented increase |

| TNFα | PBMCs | Elevated | Prevented increase |

| MCP-1 | PBMCs | Elevated | Did not prevent increase |

Conclusion

The preclinical data strongly suggest that this compound is a promising neuroprotective agent with a clear mechanism of action involving the activation of ERβ and subsequent inhibition of the NF-κB-mediated inflammatory cascade in microglia. The compound has demonstrated significant efficacy in reducing neuroinflammation and protecting neurons from inflammatory damage in vitro. In a rat model of Parkinson's disease, this compound showed gender-specific neuroprotection in males, preventing behavioral deficits and mitigating the loss of dopaminergic neurons. These findings support the further development of this compound as a potential therapeutic for neurodegenerative disorders where neuroinflammation is a key pathological feature. Future research should focus on further elucidating the downstream targets of the ERβ-NF-κB pathway and exploring the efficacy of this compound in other models of neurodegeneration.

References

AC-186 in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of AC-186, a selective nonsteroidal estrogen receptor β (ERβ) agonist, in a rat model of Parkinson's disease. The data presented herein is collated from published research, offering a centralized resource for understanding the compound's mechanism of action, experimental validation, and potential as a neuroprotective agent.

Core Findings

This compound has demonstrated significant neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. Notably, these effects were observed to be gender-specific, with profound benefits in male rats.[1] The key outcomes of this compound treatment include the prevention of motor, cognitive, and sensorimotor gating deficits, alongside the mitigation of dopamine neuron loss in the substantia nigra.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and related compounds.

Table 1: In Vitro Receptor Selectivity

| Compound | ERα EC50 (nM) | ERβ EC50 (nM) |

| 17β-estradiol | 0.04 | 0.08 |

| AC-131 | >10,000 | 2.5 |

| This compound | >10,000 | 1.8 |

Data from Receptor Selection and Amplification Technology (R-SAT) functional assays.

Table 2: Behavioral and Neuropathological Outcomes in 6-OHDA-Lesioned Male Rats

| Parameter | Vehicle Control (6-OHDA) | This compound Treated (6-OHDA) | Estradiol Treated (6-OHDA) | Sham Control |

| Spontaneous Locomotor Activity (total distance traveled) | Decreased | Normalized | No significant effect | Normal |

| Novel Object Recognition (cognitive function) | Impaired | Normalized | No significant effect | Normal |

| Prepulse Inhibition (sensorimotor gating) | Deficit | Normalized | Partial Improvement | Normal |

| Tyrosine Hydroxylase (TH+) Cell Count in Substantia Nigra | Decreased | Normalized | No significant effect | Normal |

| Tyrosine Hydroxylase (TH+) Immunofluorescence in Striatum (% area) | Decreased | Normalized | No significant effect | Normal |

Table 3: Inflammatory Marker Levels in 6-OHDA-Lesioned Male Rats

| Marker | Tissue | Vehicle Control (6-OHDA) | This compound Treated (6-OHDA) |

| TNFα | Brain | Elevated | Prevented Increase |

| TNFα | PBMCs | Elevated | Prevented Increase |

| MCP-1 | PBMCs | Elevated | No significant effect |

Experimental Protocols

6-OHDA Rat Model of Parkinson's Disease

A well-established neurotoxin model was utilized to replicate the dopaminergic neurodegeneration characteristic of Parkinson's disease.[1]

-

Animal Model: Male and female Sprague-Dawley rats.

-

Lesioning Agent: 6-hydroxydopamine (6-OHDA).

-

Surgical Procedure:

-

Animals were anesthetized.

-

Bilateral stereotaxic injections of 6-OHDA were administered directly into the substantia nigra pars compacta (SNpc).

-

-

Post-Surgical Care: Animals were monitored for recovery and provided with appropriate post-operative care.

-

Treatment Administration: this compound, estradiol, or vehicle was administered subcutaneously.[1]

Behavioral Assessments

-

Spontaneous Locomotor Activity: Assessed to measure motor function. Animals were placed in an open field, and their total distance traveled was recorded.

-

Novel Object Recognition (NOR): A test for cognitive function, particularly recognition memory. The test consists of a familiarization phase with two identical objects and a subsequent test phase where one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.

-

Prepulse Inhibition (PPI): Used to evaluate sensorimotor gating. This test measures the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Immunohistochemistry

-

Tissue Preparation: Brains were sectioned and processed for immunohistochemical analysis.

-

Primary Antibody: Anti-tyrosine hydroxylase (TH) antibody to label dopaminergic neurons.

-

Analysis: The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum were quantified to assess the extent of neuroprotection.[1]

Inflammatory Marker Analysis

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) and brain tissue homogenates were collected.

-

Assay: Enzyme-linked immunosorbent assays (ELISAs) were used to measure the levels of tumor necrosis factor-α (TNFα) and monocyte chemoattractant protein-1 (MCP-1).

Signaling Pathways and Mechanism of Action

The neuroprotective effects of this compound are mediated through its selective agonism of estrogen receptor β (ERβ). The downstream signaling cascade is believed to involve the modulation of inflammatory pathways.

References

In-Depth Technical Guide: The Role of AC-186 in Amyloid-Beta Reduction

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound AC-186 and its role in the reduction of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. This document synthesizes the available preclinical data, details the experimental methodologies employed in these studies, and visualizes the proposed mechanisms of action.

Core Compound: this compound

This compound is a selective non-steroidal estrogen receptor β (ERβ) agonist. It has been investigated for its neuroprotective properties in various models of neurodegenerative diseases. Notably, research indicates that this compound, particularly in combination with other modulators, can influence the levels of brain Aβ.

Quantitative Data on Amyloid-Beta and Related Enzyme Modulation

Preclinical studies have demonstrated that the combination of this compound with the selective androgen receptor modulator (SARM) ACP-105 leads to a significant reduction in amyloid-beta levels in a transgenic mouse model of Alzheimer's disease. This effect is attributed to the upregulation of key Aβ-degrading enzymes. The following tables summarize the key quantitative findings from this research.

| Treatment Group | Soluble Aβ42 Levels (pg/mg protein) | % Reduction vs. Vehicle |

| Vehicle Control | ~1.8 | - |

| ACP-105 + this compound | ~1.2 | ~33% |

| Data derived from studies in male gonadectomized triple transgenic mice for Alzheimer's disease. |

| Treatment Group | Neprilysin Protein Levels (relative to vehicle) | % Increase vs. Vehicle |

| Vehicle Control | 1.0 | - |

| ACP-105 + this compound | ~1.5 | ~50% |

| Neprilysin levels were quantified by Western blot analysis of brain homogenates. |

| Treatment Group | Insulin-Degrading Enzyme (IDE) Levels (relative to vehicle) | % Increase vs. Vehicle |

| Vehicle Control | 1.0 | - |

| ACP-105 + this compound | ~1.4 | ~40% |

| IDE levels were quantified by Western blot analysis of brain homogenates. |

Experimental Protocols

The following section details the methodologies used in the preclinical studies that form the basis of our understanding of this compound's effect on amyloid-beta.

Animal Model

-

Model: Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD).[1]

-

Genetic Profile: These mice harbor three mutations relevant to familial Alzheimer's disease: APPSwe, PSEN1M146V, and tauP301L.[1] This model develops both amyloid plaques and neurofibrillary tangles in an age-dependent manner.[1]

-

Study Cohort: Male 3xTg-AD mice were used. To mimic the age-related decline in sex hormones, the mice were gonadectomized.

Drug Administration

-

Compounds:

-

This compound (selective ERβ agonist)

-

ACP-105 (selective androgen receptor modulator)

-

-

Administration Route: Subcutaneous injection.

-

Dosage and Duration: Specific dosages of this compound and ACP-105 were administered daily for a period of four months.

Biochemical Assays

-

Amyloid-Beta Quantification:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure: Brain tissue was homogenized in a buffer containing protease inhibitors. The soluble fraction was then analyzed for Aβ42 levels using a commercially available ELISA kit. The results were normalized to the total protein concentration of the sample.

-

-

Neprilysin and Insulin-Degrading Enzyme (IDE) Quantification:

-

Method: Western Blot.

-

Procedure: Brain homogenates were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were probed with primary antibodies specific for neprilysin and IDE, followed by incubation with a secondary antibody. Protein bands were visualized and quantified using densitometry. Levels were normalized to a loading control (e.g., β-actin).

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound in combination with ACP-105 for amyloid-beta reduction and the general experimental workflow.

Caption: Proposed signaling pathway for this compound and ACP-105 in Aβ reduction.

Caption: Experimental workflow for evaluating this compound's effect on Aβ.

References

AC-186: A Selective Estrogen Receptor β Agonist for Alzheimer's Disease Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Recent research has highlighted the neuroprotective potential of targeting estrogen receptors, particularly the estrogen receptor β (ERβ), as a therapeutic strategy for neurodegenerative diseases. AC-186 is a selective, non-steroidal ERβ agonist that has shown promise in preclinical models of neurodegeneration. This technical guide provides an in-depth overview of the research on this compound for Alzheimer's disease, focusing on its mechanism of action, preclinical data, and detailed experimental protocols.

Core Concepts: Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of estrogen receptor β (ERβ). The proposed mechanisms of action in the context of Alzheimer's disease include both anti-inflammatory and direct effects on amyloid-beta pathology.

Anti-Inflammatory Pathway:

Recent studies have elucidated that this compound exhibits potent anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) signaling pathway in microglia, the primary immune cells of the brain.[1][2][3][4]

-

ERβ Activation: this compound binds to and activates ERβ in microglial cells.

-

Inhibition of NF-κB: This activation leads to the inhibition of the NF-κB signaling cascade, a key regulator of inflammation. Specifically, this compound has been shown to decrease the phosphorylation of p65 and IκBα, critical steps in NF-κB activation.[1]

-

Reduced Pro-inflammatory Mediators: By inhibiting NF-κB, this compound significantly reduces the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2). It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Neuroprotection from Microglia-Mediated Damage: Through its anti-inflammatory effects, this compound protects neurons from damage induced by activated microglia.

Fig. 1: Anti-inflammatory signaling pathway of this compound in microglia.

Modulation of Amyloid-Beta Pathology:

In a key preclinical study, this compound, in combination with a selective androgen receptor modulator (SARM), demonstrated a direct impact on Aβ metabolism in a mouse model of Alzheimer's disease.

-

Increased Aβ-Degrading Enzymes: The combination treatment led to an increase in the levels of neprilysin and insulin-degrading enzyme, two key enzymes responsible for the clearance of Aβ peptides in the brain.

-

Reduced Aβ Levels: Consequently, a reduction in the overall levels of Aβ in the brain was observed.

-

Cognitive Improvement: This reduction in Aβ pathology was associated with an improvement in cognitive function in the animal model.

Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound.

Table 1: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated BV-2 Microglia

| Biomarker | Concentration of this compound | Result |

| TNF-α | 0.65–5 μM | Significant reduction (p < 0.05) |

| IL-6 | 0.65–5 μM | Significant reduction (p < 0.05) |

| Nitric Oxide (NO) | 0.65–5 μM | Significant reduction (p < 0.05) |

| Prostaglandin E2 (PGE2) | 0.65–5 μM | Significant reduction (p < 0.05) |

| iNOS Protein Expression | 0.65–5 μM | Significant reduction (p < 0.05) |

| COX-2 Protein Expression | 0.65–5 μM | Significant reduction (p < 0.05) |

| NF-κB Luciferase Activity | 0.65–5 μM | Significant inhibition |

Data extracted from in vitro studies on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 2: In Vivo Effects of this compound in a 3xTg-AD Mouse Model (in combination with ACP-105)

| Outcome Measure | Treatment Group | Result |

| Cognitive Function | ||

| Morris Water Maze | This compound + ACP-105 | Improved long-term spatial memory |

| Aβ Pathology | ||

| Neprilysin Levels | This compound + ACP-105 | Increased levels |

| Insulin-Degrading Enzyme Levels | This compound + ACP-105 | Increased levels |

| Brain Aβ Levels | This compound + ACP-105 | Decreased levels |

| Other Behavioral Measures | ||

| Anxiety-like Behavior (Elevated Plus Maze & Open Field) | ACP-105 alone and in combination with this compound | Reduced anxiety-like behavior |

Note: The study primarily focused on the combined effect of this compound and a selective androgen receptor modulator (ACP-105). The specific contribution of this compound alone to all outcomes was not detailed in the available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound for Alzheimer's disease.

1. In Vitro Anti-Inflammatory Assay in BV-2 Microglia

-

Cell Culture: BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with this compound (at concentrations ranging from 0.65 to 5 μM) for a specified period (e.g., 1 hour) before stimulation with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Pro-inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

TNF-α, IL-6, and PGE2: Levels of these cytokines and prostaglandins in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

NF-κB Luciferase Reporter Assay:

-

BV-2 cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid.

-

After transfection, cells are treated with this compound and/or LPS.

-

Luciferase activity is measured using a dual-luciferase reporter assay system, with the NF-κB luciferase activity normalized to the Renilla luciferase activity.

-

2. In Vivo Study in 3xTg-AD Mouse Model

-

Animal Model: Male triple-transgenic (3xTg-AD) mice are used. This model harbors three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and neurofibrillary tangles.

-

Experimental Groups:

-

Vehicle control

-

This compound in combination with ACP-105

-

(Other groups as per the specific study design, e.g., ACP-105 alone)

-

-

Drug Administration: The specific dosage and route of administration for this compound and ACP-105 need to be followed as per the original study protocol (details not fully available in the public domain). Treatment is typically administered over a period of several months.

-

Behavioral Testing:

-

Morris Water Maze (MWM): To assess spatial learning and memory. The protocol involves a training phase where mice learn to find a hidden platform in a circular pool of water, followed by a probe trial where the platform is removed to assess memory retention. Key parameters measured include escape latency and time spent in the target quadrant.

-

Elevated Plus Maze (EPM) and Open Field Test (OFT): To evaluate anxiety-like behavior. The EPM consists of two open and two closed arms, and the time spent in the open arms is measured. The OFT involves placing the mouse in an open arena, and parameters such as time spent in the center versus the periphery are recorded.

-

-

Biochemical Analysis:

-

Tissue Preparation: Following behavioral testing, mice are euthanized, and brain tissue is collected. The hippocampus and cortex are often dissected for separate analysis.

-

ELISA for Aβ Levels: Brain homogenates are prepared, and the levels of soluble and insoluble Aβ40 and Aβ42 are quantified using specific ELISA kits.

-

Western Blot for Aβ-Degrading Enzymes: Protein levels of neprilysin and insulin-degrading enzyme in brain lysates are determined by Western blot analysis as described in the in vitro protocol.

-

Fig. 2: Experimental workflow for in vivo studies of this compound in a 3xTg-AD mouse model.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound, a selective ERβ agonist, holds therapeutic potential for Alzheimer's disease. Its ability to mitigate neuroinflammation through the NF-κB pathway and potentially reduce amyloid-beta burden presents a multi-faceted approach to tackling the complex pathology of AD.

Further research is warranted to fully elucidate the standalone effects of this compound in Alzheimer's disease models and to optimize dosing and treatment regimens. The promising preclinical data encourages continued investigation into this compound and other selective ERβ agonists as a novel class of disease-modifying therapies for Alzheimer's disease.

References

- 1. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The ERβ Agonist AC-186: A Technical Guide to its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-186 is a potent and selective non-steroidal estrogen receptor β (ERβ) agonist that has garnered significant interest for its therapeutic potential, particularly in the realm of neuroprotection and anti-inflammatory applications. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound. Detailed summaries of its biological activities, supported by quantitative data, are presented. Furthermore, this document outlines key experimental protocols for the investigation of this compound's effects in preclinical models and describes the known signaling pathways involved in its action. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on ERβ-targeted therapies.

Introduction to this compound

This compound is a synthetic, non-steroidal compound that exhibits high selectivity for estrogen receptor β (ERβ) over ERα.[1][2] This selectivity is a critical attribute, as it suggests the potential for therapeutic benefits without the associated risks of activating ERα, which is linked to proliferative effects in certain tissues. The primary areas of investigation for this compound have been in neurodegenerative diseases, such as Parkinson's disease, and in conditions with a significant inflammatory component.[1][3]

Quantitative Biological Data

The selectivity and potency of this compound have been quantified in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Receptor | Value | Cell Line/System | Reference |

| EC50 | ERβ | 6 nM | Not Specified | [1] |

| EC50 | ERα | 5000 nM | Not Specified | |

| Bioavailability (Oral) | - | ~8% | Rat | |

| Bioavailability (Sublingual) | - | 79% | Rat |

Core Functions of this compound

Neuroprotection

A significant body of evidence points to the neuroprotective effects of this compound, particularly in models of Parkinson's disease. In a rat model utilizing bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, this compound demonstrated the ability to:

-

Prevent motor, cognitive, and sensorimotor gating deficits.

-

Mitigate the loss of dopamine neurons in the substantia nigra.

Interestingly, these neuroprotective effects were observed in male rats but not in females, suggesting a gender-specific mechanism of action.

Anti-inflammatory Activity

The neuroprotective effects of this compound are closely linked to its potent anti-inflammatory properties. In studies using BV-2 microglial cells stimulated with lipopolysaccharide (LPS), this compound was shown to:

-

Significantly reduce the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).

-

Decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

These anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is its agonist activity at the ERβ. This interaction initiates downstream signaling cascades that culminate in its observed biological effects.

Modulation of NF-κB Signaling

The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the transcription factor NF-κB. Upon activation by inflammatory stimuli like LPS, this compound, through its binding to ERβ, leads to a decrease in the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein IκBα. This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Genomic and Non-Genomic ERβ Signaling

Estrogen receptors, including ERβ, can signal through both genomic and non-genomic pathways.

-

Genomic Signaling: The classical pathway involves the binding of the this compound-ERβ complex to estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription. This compound has been shown to enhance ERE luciferase activity.

-

Non-Genomic Signaling: Rapid, non-genomic effects of estrogens can be mediated through membrane-associated ERs, leading to the activation of kinase cascades such as the PI3K/Akt and MAPK/ERK pathways. While ERβ is known to engage these pathways, direct evidence for the involvement of these specific cascades in the actions of this compound has not been definitively established and represents an area for further investigation.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the function of this compound.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is used to induce dopaminergic neurodegeneration to mimic Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (225-250 g)

-

6-Hydroxydopamine (6-OHDA) solution (e.g., 3 μg/μl in 0.02% ascorbic acid/saline)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Hamilton syringe

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole at the desired stereotaxic coordinates for injection into the substantia nigra or medial forebrain bundle.

-

Slowly infuse the 6-OHDA solution using a Hamilton syringe.

-

After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

-

Suture the incision and allow the animal to recover.

Behavioral Testing in Rats

A battery of tests is used to assess motor and cognitive function.

-

Rotarod Test: Measures motor coordination and balance. Rats are placed on a rotating rod, and the latency to fall is recorded.

-

Cylinder Test: Assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with each forepaw is counted.

-

Prepulse Inhibition (PPI) Test: Measures sensorimotor gating. A weak prestimulus is presented before a startling stimulus, and the inhibition of the startle response is measured.

Tyrosine Hydroxylase (TH) Immunohistochemistry

This technique is used to visualize and quantify dopaminergic neurons.

Materials:

-

Rat brain sections (fixed and sliced)

-

Primary antibody: anti-Tyrosine Hydroxylase

-

Secondary antibody: fluorescently-labeled or enzyme-conjugated

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Mounting medium

Procedure:

-

Permeabilize and block the brain sections to reduce non-specific binding.

-

Incubate with the primary anti-TH antibody.

-

Wash and incubate with the secondary antibody.

-

Mount the sections on slides with mounting medium.

-

Visualize and quantify the TH-positive cells using microscopy and image analysis software.

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay measures the ability of this compound to activate ERβ-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

ERβ expression vector

-

ERE-luciferase reporter vector

-

Transfection reagent

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter vector.

-

Treat the transfected cells with various concentrations of this compound.

-

After an incubation period, lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence using a luminometer. Increased luminescence indicates activation of ERE-mediated transcription.

ELISA for Pro-inflammatory Cytokines

This method is used to quantify the levels of cytokines like TNFα and MCP-1 in brain tissue.

Materials:

-

Rat brain tissue homogenates

-

ELISA kit specific for rat TNFα or MCP-1

-

Microplate reader

Procedure:

-

Prepare brain tissue homogenates in a suitable lysis buffer containing protease inhibitors.

-

Follow the manufacturer's instructions for the specific ELISA kit, which typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentration based on the standard curve.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in the 6-OHDA rat model.

Conclusion and Future Directions

This compound is a promising ERβ agonist with well-documented neuroprotective and anti-inflammatory properties. Its selectivity for ERβ makes it an attractive candidate for further development, potentially avoiding the side effects associated with non-selective estrogenic compounds. The mechanism of action, primarily through the inhibition of the NF-κB pathway, is a key aspect of its therapeutic potential.

Future research should focus on further elucidating the downstream signaling pathways activated by this compound, particularly the potential involvement of non-genomic pathways such as PI3K/Akt and MAPK/ERK. Additionally, long-term efficacy and safety studies in various preclinical models are warranted to fully establish its therapeutic utility for neurodegenerative and inflammatory diseases. The gender-specific effects of this compound also merit further investigation to understand the underlying mechanisms and to define the target patient populations.

References

- 1. This compound, a selective nonsteroidal estrogen receptor β agonist, shows gender specific neuroprotection in a Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.elabscience.com [file.elabscience.com]

- 3. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

AC-186: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals